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For Researchers, Scientists, and Drug Development Professionals

Introduction
Lactimidomycin, a glutarimide-containing macrolide, has garnered significant attention in the

scientific community due to its potent biological activities, including antifungal, cytotoxic, and

translation elongation inhibition properties.[1] Its complex molecular architecture, featuring a

12-membered macrolactone ring adorned with multiple stereocenters and a glutarimide side

chain, presents a formidable challenge for synthetic chemists. This technical guide provides an

in-depth analysis of the key total syntheses of Lactimidomycin and its analogues, with a focus

on the strategic approaches, experimental methodologies, and quantitative data from leading

research groups. The aim is to offer a comprehensive resource for researchers engaged in

natural product synthesis, medicinal chemistry, and drug development.

Core Synthetic Strategies: A Comparative Overview
Several distinct and innovative strategies have been successfully employed to conquer the

molecular complexity of Lactimidomycin. The primary challenge lies in the stereoselective

construction of the highly substituted macrolactone core. The key disconnections in the

retrosynthetic analysis of Lactimidomycin typically target the macrocyclic ring, the glutarimide

side chain, and the stereogenic centers on the acyclic precursor.
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Caption: General retrosynthetic analysis of Lactimidomycin.

The primary macrocyclization strategies that have been explored include:

Ring-Closing Alkyne Metathesis (RCAM): Pioneered by the Fürstner group, this approach

utilizes a molybdenum-based catalyst to forge the strained 12-membered ring.[2]

Intramolecular Horner-Wadsworth-Emmons (HWE) Reaction: The Nagorny group developed

a Zn(II)-mediated HWE reaction for the stereoselective formation of the macrolactone.[3][4]

Copper-Catalyzed Ene-Yne Coupling/Alkyne Reduction: A formal synthesis by the Georg

group employed a tandem reaction to construct the 12-membered lactone.[5]

Yamaguchi Lactonization: The Kuwahara group reported a formal synthesis where the

macrocycle was closed using the Yamaguchi protocol.[6]

This guide will delve into the specifics of these key strategies, presenting the available

quantitative data and experimental protocols.

The Fürstner Synthesis: A Ring-Closing Alkyne
Metathesis Approach
The total synthesis of Lactimidomycin reported by Micoine and Fürstner in 2010 was a

landmark achievement that utilized a Ring-Closing Alkyne Metathesis (RCAM) reaction as the

key step to construct the 12-membered ring.[2]

Retrosynthetic Analysis and Strategy
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The retrosynthesis involved disconnecting the glutarimide side chain, which was planned to be

introduced at a late stage via a Mukaiyama aldol reaction. The macrolactone was envisioned to

arise from an acyclic precursor through an RCAM reaction. This precursor was further broken

down into smaller, stereochemically defined fragments.
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Mukaiyama Aldol Reaction
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RCAM
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Caption: Retrosynthetic pathway of the Fürstner synthesis.

Key Experimental Protocols and Data
The following tables summarize the quantitative data for key steps in the Fürstner synthesis.

Table 1: Synthesis of Key Fragments
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Step Reactants
Reagents and
Conditions

Product Yield (%)

1
Commercially

available alcohol

1. (COCl)₂,

DMSO, Et₃N,

CH₂Cl₂; 2.

Ph₃P=CHCO₂Et,

CH₂Cl₂

α,β-unsaturated

ester
85 (2 steps)

2 Resulting ester
DIBAL-H,

CH₂Cl₂, -78 °C
Allylic alcohol 95

3 Allylic alcohol
TBSCl,

imidazole, DMF

TBS-protected

alcohol
98

4
TBS-protected

alcohol

1. O₃, CH₂Cl₂,

-78 °C; 2. Me₂S

Aldehyde

(Fragment B)
92

5
Known propargyl

alcohol

1. TBSCl,

imidazole, DMF;

2. n-BuLi, THF,

-78 °C; then I₂

Iodopropyne

(Fragment A)
89 (2 steps)

Table 2: Assembly and Macrocyclization
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Step Reactants
Reagents and
Conditions

Product Yield (%)

6
Fragment A,

Fragment B

t-BuLi, Et₂O, -78

°C
Coupled alcohol 82

7 Coupled alcohol

Dess-Martin

periodinane,

CH₂Cl₂

Ynone 91

8 Ynone

(R)-CBS,

BH₃·SMe₂, THF,

-30 °C

Propargyl alcohol 94 (96% ee)

9 Propargyl alcohol

Acryloyl chloride,

Et₃N, DMAP,

CH₂Cl₂

RCAM Precursor 88

10 RCAM Precursor

Mo(CO)₆, 4-

chlorophenol,

toluene, 80 °C

Macrolactone

(1,3-Enyne)
71

Detailed Experimental Protocol for Ring-Closing Alkyne Metathesis:

A solution of the diyne precursor (1.0 eq) in toluene (0.01 M) was added to a mixture of

molybdenum hexacarbonyl (0.1 eq) and 4-chlorophenol (0.4 eq) in toluene at 80 °C over 1

hour. The reaction mixture was stirred at 80 °C for an additional 2 hours. After cooling to room

temperature, the solvent was removed under reduced pressure, and the residue was purified

by flash column chromatography on silica gel to afford the 12-membered 1,3-enyne

macrolactone.

Elaboration to Lactimidomycin
The strained 1,3-enyne macrolactone was then elaborated to Lactimidomycin through a

series of transformations including a ruthenium-catalyzed trans-hydrosilylation/proto-

desilylation sequence to install the E,Z-diene system, followed by a highly diastereoselective

Mukaiyama aldol reaction with a silyl ketene acetal derived from glutarimide to append the side

chain.
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Caption: Final steps of the Fürstner total synthesis.

The Nagorny Synthesis: A Zn(II)-Mediated
Intramolecular HWE Approach
The Nagorny group reported an enantioselective total synthesis of Lactimidomycin featuring a

Zn(II)-mediated intramolecular Horner-Wadsworth-Emmons (HWE) reaction to form the 12-

membered macrolactone.[3][4] This strategy provides excellent stereocontrol in the formation of

the E,Z-diene moiety.

Retrosynthetic Analysis and Strategy
The retrosynthetic analysis mirrored the Fürstner approach in its late-stage installation of the

glutarimide side chain. The key difference lay in the macrocyclization strategy, targeting an

acyclic phosphonate precursor for the intramolecular HWE reaction.

LactimidomycinAldol Precursor
Mukaiyama Aldol Reaction

Macrolactone (E,Z-Diene)
Deprotection

HWE Precursor (Phosphonate)
Intramolecular HWE
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Caption: Retrosynthetic pathway of the Nagorny synthesis.

Key Experimental Protocols and Data
Table 3: Synthesis of the HWE Precursor
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Step Reactants
Reagents and
Conditions

Product Yield (%)

1
Known chiral

aldehyde
Brown allylation

Homoallylic

alcohol
92 (98% de)

2
Homoallylic

alcohol

1. O₃, CH₂Cl₂,

-78 °C; 2. PPh₃
Aldehyde 89

3 Aldehyde

Still-Gennari

olefination with

(CF₃CH₂O)₂P(O)

CH₂CO₂Me

Z-α,β-

unsaturated

ester

85 (Z:E > 20:1)

4 Z-ester
DIBAL-H,

CH₂Cl₂, -78 °C
Allylic alcohol 96

5 Allylic alcohol

1. (COCl)₂,

DMSO, Et₃N,

CH₂Cl₂; 2.

(MeO)₂P(O)CH₂

CO₂H, K₂CO₃,

18-crown-6,

CH₂Cl₂

HWE Precursor 78 (2 steps)

Table 4: Macrocyclization and Analogue Synthesis
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Step Reactants
Reagents and
Conditions

Product Yield (%)

6 HWE Precursor
ZnBr₂, DBU,

MeCN, 0 °C to rt
Macrolactone 65

7 Macrolactone TBAF, THF
Deprotected

Macrolactone
91

8
Deprotected

Macrolactone

Silyl ketene

acetal of

glutarimide,

Sc(OTf)₃,

CH₂Cl₂, -78 °C

Lactimidomycin 75

9
Deprotected

Macrolactone

Silyl ketene

acetal of

homoglutarimide,

Sc(OTf)₃,

CH₂Cl₂, -78 °C

Lactimidomycin

Homologue
72

Detailed Experimental Protocol for Zn(II)-Mediated Intramolecular HWE Reaction:

To a solution of the acyclic phosphonate precursor (1.0 eq) in anhydrous acetonitrile (0.002 M)

at 0 °C was added ZnBr₂ (2.0 eq). After stirring for 15 minutes, DBU (3.0 eq) was added

dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 12

hours. The reaction was then quenched with saturated aqueous NH₄Cl solution and extracted

with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous

Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column

chromatography on silica gel to afford the macrolactone.

Formal Syntheses of Lactimidomycin
Formal syntheses, which culminate in a known intermediate that has previously been converted

to the final natural product, have also made significant contributions to the field.

The Li and Georg Formal Synthesis
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This concise formal synthesis features a copper-catalyzed ene-yne coupling followed by an

alkyne reduction as the key macrocyclization step to form an advanced intermediate in

Fürstner's synthesis.[5]

Ene-Yne Precursor Macrolactone

Cu-cat. Ene-Yne Coupling/
Alkyne Reduction

Fürstner's Intermediate
Deprotection

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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